BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Medicinal Chemistry Drug Design Scaffold Differentiation

N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (CAS 1242872-43-0) is a synthetic heterocyclic small molecule (molecular formula C15H13N3O3; molecular weight 283.28 g/mol) belonging to the furan-1,3,4-oxadiazole tethered N-phenylacetamide structural class. This compound is commercially catalogued as a screening compound (ChemDiv ID M893-0001) with documented physicochemical properties including a calculated logP of 1.98, polar surface area of 62.37 Ų, one hydrogen bond donor, and six hydrogen bond acceptors.

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 1242872-43-0
Cat. No. B2410125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
CAS1242872-43-0
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CO3
InChIInChI=1S/C15H13N3O3/c19-13(16-10-12-7-4-8-20-12)9-14-17-18-15(21-14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19)
InChIKeyZMTFBGQMTXORPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (CAS 1242872-43-0): Compound Class, Physicochemical Identity, and Procurement Baseline


N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (CAS 1242872-43-0) is a synthetic heterocyclic small molecule (molecular formula C15H13N3O3; molecular weight 283.28 g/mol) belonging to the furan-1,3,4-oxadiazole tethered N-phenylacetamide structural class . This compound is commercially catalogued as a screening compound (ChemDiv ID M893-0001) with documented physicochemical properties including a calculated logP of 1.98, polar surface area of 62.37 Ų, one hydrogen bond donor, and six hydrogen bond acceptors . The scaffold comprises three pharmacophoric units—a furan ring, a 1,3,4-oxadiazole core, and a phenylacetamide moiety—that collectively have been investigated in medicinal chemistry for tyrosinase inhibition, antimicrobial activity, and local anesthetic applications through structurally related analogs [1][2][3]. For scientific procurement, this compound represents a structurally defined entry point into the furan-oxadiazole chemical space, differentiated from its closest analogs by the specific furan-2-ylmethyl substitution pattern on the acetamide nitrogen and the absence of a thioether linker.

Why Generic Substitution Fails for N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: Linker, Ring, and Acetamide Pharmacophore Constraints


Compounds within the 1,3,4-oxadiazole acetamide class cannot be interchanged without risking substantial alteration of target engagement and biological profile. The target compound features a direct methylene (–CH2–) linker between the acetamide carbonyl and the oxadiazole ring, in contrast to the sulfanyl (–S–) linker found in the closest commercially available analog N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (CAS 551933-57-4) . This single-atom linker substitution alters hydrogen-bonding capacity, polarity, and metabolic stability, as the thioether introduces a sulfur atom absent in the target compound . Furthermore, the furan ring in the target compound distinguishes it from the benzofuran-containing BF series (BF1–BF16), where the fused benzene ring increases aromatic surface area and modifies binding pocket complementarity [1]. In silico structure-based screening of sixteen furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives revealed that even subtle substituent changes on the phenyl ring produced binding affinity differences exceeding 2 kcal/mol against human tyrosinase (hTYR) and tyrosinase-related protein-1 (hTYRP1) [1]. These data demonstrate that activity is not uniformly distributed across the scaffold class, and selection of a specific analog—with its defined linker, ring system, and substitution pattern—is critical for reproducible results in target-based screening [1].

Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide Versus Closest Analogs and In-Class Candidates


Physicochemical Differentiation from the Thioether-Linked Analog (CAS 551933-57-4): Methylene vs. Sulfanyl Linker Impact on H-Bond Profile and Lipophilicity

The target compound employs a direct methylene (–CH2–) linker connecting the acetamide carbonyl to the oxadiazole C-2 position, whereas the closest commercially cataloged analog (CAS 551933-57-4) uses a sulfanyl (–S–) linker . This atomic substitution produces measurable differences in physicochemical properties: the target compound has a calculated logP of 1.98 and polar surface area (PSA) of 62.37 Ų with 1 hydrogen bond donor (HBD) and 6 hydrogen bond acceptors (HBA), while the sulfanyl analog, with molecular formula C15H13N3O2S (MW ~299.35), incorporates an additional sulfur atom that increases lipophilicity (estimated logP ~2.5–3.0) and reduces HBA capacity . The absence of sulfur in the target compound also eliminates potential metabolic liabilities associated with thioether oxidation. For procurement decisions, these differences mean the two compounds are not interchangeable in solubility-limited or permeability-sensitive assays. Specifically, the target compound's lower logP (1.98 vs. estimated >2.5) predicts approximately 3- to 5-fold higher aqueous solubility (LogSw –2.14), which directly impacts DMSO stock preparation and assay compatibility .

Medicinal Chemistry Drug Design Scaffold Differentiation

Tyrosinase Inhibition Potential: Class-Level Binding Affinity Inference from Furan-1,3,4-Oxadiazole BF Series vs. Kojic Acid Standard

Although direct experimental IC50 or Ki data for the target compound against human tyrosinase (hTYR) are not available in the published literature, a closely related series of sixteen furan-1,3,4-oxadiazole tethered N-phenylacetamide structural motifs (BF1–BF16) was evaluated via structure-based molecular docking against hTYR and hTYRP1 [1]. All sixteen BF compounds showed higher binding affinities toward both enzymes than the standard tyrosinase inhibitor kojic acid, which bound hTYR with a binding affinity of –6.62 kcal/mol and hTYRP1 with –8.90 kcal/mol [1]. The most potent compounds, BF5 and BF7, achieved hTYR binding affinities of –13.30 kcal/mol and –11.19 kcal/mol respectively, representing a 2.0-fold and 1.7-fold improvement over kojic acid [1]. The target compound differs from the BF series by possessing a furan ring in place of a benzofuran ring, which reduces aromatic surface area and may alter binding pocket complementarity. The furan-1,3,4-oxadiazole scaffold is therefore validated in silico as a privileged chemotype for hTYR/hTYRP1 engagement, and the target compound provides a synthetically accessible, lower-molecular-weight entry point (MW 283.28 vs. >350 for most BF compounds) for experimental follow-up [1]. Molecular dynamics simulations of BF5–hTYR and BF7–hTYR complexes demonstrated stable binding over 100 ns trajectories with mean RMSD values of 0.88 Å and 1.62 Å respectively, supporting the scaffold's capacity for durable target residence [1].

Tyrosinase Inhibition Melanogenesis Molecular Docking Skin Cancer

Structural Differentiation from Benzofuran-Containing BF Series: Furan vs. Benzofuran Ring Impact on Molecular Size, Aromaticity, and Predicted Binding Mode

The target compound employs a monocyclic furan ring, whereas the BF1–BF16 series characterized by Irfan et al. (2023) uses a benzofuran system—a bicyclic structure with a fused benzene ring that adds approximately 50 Da to the molecular weight and increases the number of aromatic carbons available for π-stacking interactions [1]. The benzofuran oxygen and the fused benzene ring in BF5 participated in multiple Pi–Anion, Pi–Alkyl, and hydrophobic interactions with hTYR residues (VAL377, ASP186, ARG196), and the bromine substituent on the benzofuran ring formed halogen bonds [1]. The target compound, lacking the fused benzene ring, presents a smaller aromatic footprint (one furan ring vs. benzofuran's two-ring system), which may reduce steric hindrance in compact binding pockets but also eliminates the π-stacking surface area utilized by BF5. Molecular docking of the BF series revealed that the benzofuran ring directly engaged HIS202, HIS367, GLN376, and MET374 residues of hTYR [1]. The target compound's furan ring is predicted to engage a subset of these interactions, potentially resulting in altered selectivity between hTYR and hTYRP1. The difference in ring topology is quantifiable: monocyclic furan (C4H4O, 5 atoms) vs. benzofuran (C8H6O, 9 atoms in bicyclic system), corresponding to a calculated polar surface area difference of approximately 10–15 Ų [1].

Scaffold Hopping Structure-Activity Relationship Fragment-Based Design

ADMET and Drug-Likeness Profile: Class-Level In Silico Predictions from the Furan-Oxadiazole BF Series

In silico ADMET profiling of the sixteen furan-1,3,4-oxadiazole BF compounds demonstrated that this scaffold class possesses favorable drug-likeness characteristics [1]. All BF compounds were predicted to have high gastrointestinal absorption (HIA+), acceptable lipophilicity (iLogP within drug-like range), and good water solubility (LogS-ESOL values consistent with口服 bioavailability) [1]. Critically, the compounds were predicted to be non-inhibitors of P-glycoprotein (P-gp) and non-substrates of CYP450-3A4, suggesting a reduced risk of efflux-mediated resistance and drug-drug interactions [1]. They were also predicted to be non-inhibitors of renal organic cation transporters (OCTs) and non-mutagenic in the AMES test [1]. All compounds passed the Lipinski Rule of Five, the Pfizer Rule, and the Golden Triangle rule, indicating that the scaffold is chemically tractable for oral drug development [1]. The target compound, with a lower molecular weight (283.28 g/mol) and logP (1.98) than the majority of BF compounds, is projected to fall well within these favorable ADMET parameter ranges [1].

ADMET Prediction Drug-Likeness Pharmacokinetics Lead Optimization

Local Anesthetic Activity in the 1,3,4-Oxadiazole Acetamide Class: Cross-Study Comparison with Rajak et al. (2008) Compounds and Lidocaine Standard

A seminal study by Rajak et al. (2008) established the local anesthetic activity of the 1,3,4-oxadiazole-2-yl-acetamide scaffold—the first report of its kind for this chemotype [1]. A series of N-[5-(4-substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(substituted)-acetamides was evaluated using the rabbit corneal reflex method and guinea pig wheal derm method, with lidocaine as the standard drug [1]. Compound 19 demonstrated significant local anesthetic activity in both models, while compounds 20, 23, 28, 29, and 35 also exhibited marked activity [1]. The target compound shares the core 1,3,4-oxadiazol-2-yl-acetamide pharmacophore but differs in two key respects: (i) the furan-2-ylmethyl group replaces the secondary amine substituents used by Rajak et al., and (ii) the phenyl ring is directly attached at the oxadiazole C-5 position rather than via a 4-substituted phenyl linker [1]. These structural distinctions position the target compound as a novel analog within a validated, biologically active scaffold class for local anesthesia research. Procurement of the target compound enables direct head-to-head comparison with the Rajak et al. series to establish structure-activity relationships for the furan-2-ylmethyl substituent, which has not been evaluated in any published local anesthetic study [1].

Local Anesthesia Pain Research Acetamide Scaffold Corneal Reflex

Antimicrobial Scaffold Validation: Thioether-Linked Analog Series Activity Against Microbial Species with Low Hemolytic Toxicity

The antimicrobial potential of the 5-phenyl-1,3,4-oxadiazole scaffold was established by Rehman et al. (2016), who synthesized a series of N-substituted 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides (compounds 6a–p) and screened them against a panel of microbial species [1]. Most compounds were found to be active at variable extents relative to reference standards, with compound 6h being the most active against the selected panel [1]. The series showed low hemolytic toxicity (except compound 6m), supporting the safety profile of this chemotype [1]. The target compound differs from the Rehman et al. series by employing a direct methylene linker rather than a sulfanyl linker, and by incorporating the furan-2-ylmethyl substituent on the acetamide nitrogen—a structural feature not explored in the 2016 study [1]. The methylene linker eliminates the thioether moiety, which in the Rehman series is a potential site for oxidative metabolism. The furan ring introduces additional heteroatom-mediated hydrogen bonding capacity not present in the mostly phenyl/alkyl-substituted Rehman compounds [1]. For procurement in antimicrobial screening programs, the target compound offers a structurally differentiated probe to test whether the furan-2-ylmethyl substituent and methylene linker maintain or improve upon the antimicrobial activity established for the thioether series [1].

Antimicrobial Resistance Hemolytic Activity Oxadiazole Derivatives

Procurement-Relevant Application Scenarios for N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide Based on Quantitative Differentiation Evidence


Human Tyrosinase (hTYR) and hTYRP1 Inhibitor Screening for Melanogenesis and Melanoma Research

The furan-1,3,4-oxadiazole tethered N-phenylacetamide scaffold has been validated in silico as a novel class of hTYR and hTYRP1 inhibitors, with the benzofuran-containing BF series achieving binding affinities up to –13.30 kcal/mol, representing a 2-fold improvement over the standard inhibitor kojic acid (–6.62 kcal/mol) [1]. The target compound, with a monocyclic furan ring in place of the benzofuran system, enables direct experimental testing of whether the smaller furan ring preserves or enhances binding affinity relative to the benzofuran analogs. The compound's favorable in silico ADMET profile—including predicted high GI absorption, absence of P-gp liability, and non-AMES toxicity—supports its prioritization for cell-based melanogenesis assays (e.g., B16F10 melanoma cell melanin content quantification) [1]. Procurement of this compound with accompanying analytical characterization (MW 283.28, purity verification by LCMS) positions researchers to generate the first experimental IC50 data for this specific chemotype against hTYR and hTYRP1, filling a gap in the current literature where only benzofuran analogs have been computationally characterized [1].

Local Anesthetic Structure-Activity Relationship (SAR) Expansion via Furan-2-ylmethyl Substitution

The 1,3,4-oxadiazol-2-yl-acetamide core has demonstrated preclinical local anesthetic activity in rabbit corneal reflex and guinea pig wheal derm models, with compound 19 identified as the most active analog in the Rajak et al. (2008) series [2]. The target compound introduces a furan-2-ylmethyl substituent on the acetamide nitrogen—a structural feature not evaluated in any published local anesthetic study [2]. This substitution replaces the secondary amine groups used in the Rajak series, potentially altering the pKa, logP, and protein binding characteristics that govern onset and duration of local anesthesia. Procurement of this compound enables head-to-head testing against lidocaine and the Rajak et al. compound 19, with the specific goal of determining whether the furan-2-ylmethyl group improves the therapeutic index (anesthetic potency vs. systemic toxicity) relative to alkylamino-substituted analogs [2].

Antimicrobial Probe Development Targeting Oxadiazole-Thioether Replacement with a Metabolically Stable Methylene Linker

The Rehman et al. (2016) study established that 5-phenyl-1,3,4-oxadiazole-2-yl-sulfanyl acetamides possess antimicrobial activity with low hemolytic toxicity [3]. However, the sulfanyl (–S–) linker in that series is susceptible to oxidative metabolism (sulfoxide/sulfone formation), which can generate reactive metabolites and complicate interpretation of in vivo efficacy. The target compound replaces the thioether with a methylene (–CH2–) linker, eliminating this metabolic liability while preserving the core oxadiazole-phenyl pharmacophore . Additionally, the furan-2-ylmethyl substituent introduces heteroatom-based hydrogen bonding capability absent from the Rehman et al. compounds, which predominantly feature alkyl or simple aryl substituents [3]. Procurement of this compound enables a direct comparison of antimicrobial potency (MIC determination against Gram-positive and Gram-negative panels) and hemolytic toxicity between the methylene-linked and sulfanyl-linked chemotypes, addressing a key medicinal chemistry question about the necessity of the sulfur atom for activity [3].

Fragment-Based or Scaffold-Hopping Campaigns Requiring a Low-Molecular-Weight, Rule-of-Five-Compliant Furan-Oxadiazole Entry Point

With a molecular weight of 283.28 g/mol, logP of 1.98, and only one hydrogen bond donor, the target compound resides at the lower end of the molecular weight range for its scaffold class and falls comfortably within Lipinski and Pfizer Rule-of-Five space [1]. The BF series compounds, by comparison, typically exceed 350 g/mol due to the benzofuran ring and diverse substituents [1]. The target compound's lower molecular weight and favorable physicochemical profile (PSA 62.37 Ų, 6 HBA, 1 HBD) make it an attractive starting point for fragment growth, scaffold hopping from benzofuran-based leads, or parallel library synthesis where maintaining drug-like properties is paramount . The commercially available 32 mg quantity (ChemDiv M893-0001) is adequate for initial biochemical profiling and hit confirmation, after which larger-scale synthesis can be commissioned based on positive screening outcomes .

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.